

5-isopropyl-1H-pyrazol-3-amine chemical properties and structure

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Compound of Interest

Compound Name: 5-isopropyl-1H-pyrazol-3-amine

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An In-depth Technical Guide to 5-isopropyl-1H-pyrazol-3-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and potential synthetic routes for **5-isopropyl-1H-pyrazol-3-amine**. Due to the limited availability of experimental data for this specific compound, this guide also incorporates information on closely related aminopyrazole derivatives and general principles in chemical synthesis and analysis.

Chemical Structure and Identification

5-isopropyl-1H-pyrazol-3-amine is a heterocyclic organic compound featuring a pyrazole ring substituted with an isopropyl group at the 5-position and an amine group at the 3-position. The presence of the pyrazole core, a privileged scaffold in medicinal chemistry, makes this compound and its derivatives of interest for further investigation.^[1]

Table 1: Chemical Identifiers for **5-isopropyl-1H-pyrazol-3-amine**

Identifier	Value
IUPAC Name	5-isopropyl-1H-pyrazol-3-amine
CAS Number	1347814-85-0
Molecular Formula	C ₆ H ₁₁ N ₃
Molecular Weight	125.17 g/mol
SMILES	<chem>CC(C)C1=CC(=NN1)N</chem>
InChI	InChI=1S/C6H11N3/c1-4(2)5-3-6(7)9-8-5/h3-4H,1-2H3,(H3,7,8,9)
InChIKey	INSBBZDRQQVATI-UHFFFAOYSA-N

Physicochemical Properties

Detailed experimental data on the physicochemical properties of **5-isopropyl-1H-pyrazol-3-amine** are not readily available in the reviewed literature. The data for a closely related compound, 5-propyl-1H-pyrazol-3-amine, are presented below for comparative purposes. It is important to note that these values are for a structural isomer and may not accurately reflect the properties of the target compound.

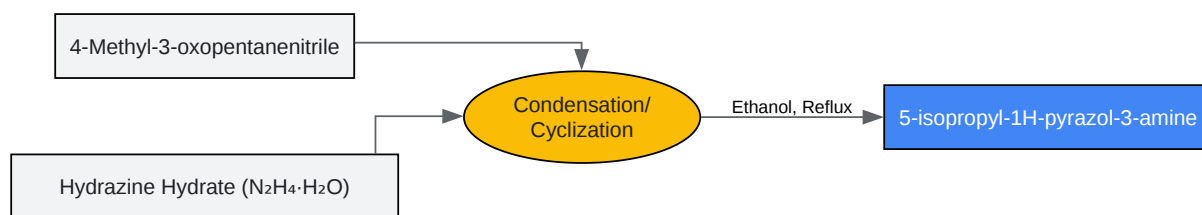
Table 2: Physicochemical Properties of Related Aminopyrazoles

Property	5-propyl-1H-pyrazol-3-amine	5-isopropyl-1H-pyrazol-3-amine
Melting Point	37-40 °C[2]	Data not available
Boiling Point	115 °C[2]	Data not available
Density	1.111 g/cm ³ [2]	Data not available
Flash Point	171.3 °C[2]	Data not available
pKa	Data not available	Data not available
Solubility	Data not available	Data not available
LogP	1.52560[2]	Data not available

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **5-isopropyl-1H-pyrazol-3-amine** has not been reported in the reviewed literature, general methods for the synthesis of 5-alkyl-3-aminopyrazoles are well-established. A common and versatile approach involves the condensation of a β -ketonitrile with hydrazine.

A plausible synthetic route to **5-isopropyl-1H-pyrazol-3-amine** would involve the reaction of 4-methyl-3-oxopentanenitrile with hydrazine hydrate.



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Caption: Plausible synthetic route for **5-isopropyl-1H-pyrazol-3-amine**.

General Experimental Protocol for the Synthesis of 5-Alkyl-3-aminopyrazoles

The following is a general procedure adapted from the synthesis of similar aminopyrazoles and should be optimized for the specific synthesis of **5-isopropyl-1H-pyrazol-3-amine**.^[3]

- **Reaction Setup:** To a solution of the appropriate β -ketonitrile (1 equivalent) in a suitable solvent such as ethanol, add hydrazine hydrate (1-1.2 equivalents).
- **Reaction Conditions:** The reaction mixture is typically heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
- **Work-up:** Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
- **Purification:** The resulting crude product can be purified by recrystallization from an appropriate solvent or by column chromatography on silica gel to yield the desired 5-alkyl-3-aminopyrazole.

Spectroscopic and Analytical Characterization

No experimental spectroscopic data for **5-isopropyl-1H-pyrazol-3-amine** were found in the reviewed literature. However, the expected spectral characteristics can be predicted based on the known ranges for the functional groups present in the molecule. Online prediction tools may also provide estimated spectra.^{[4][5][6][7][8]}

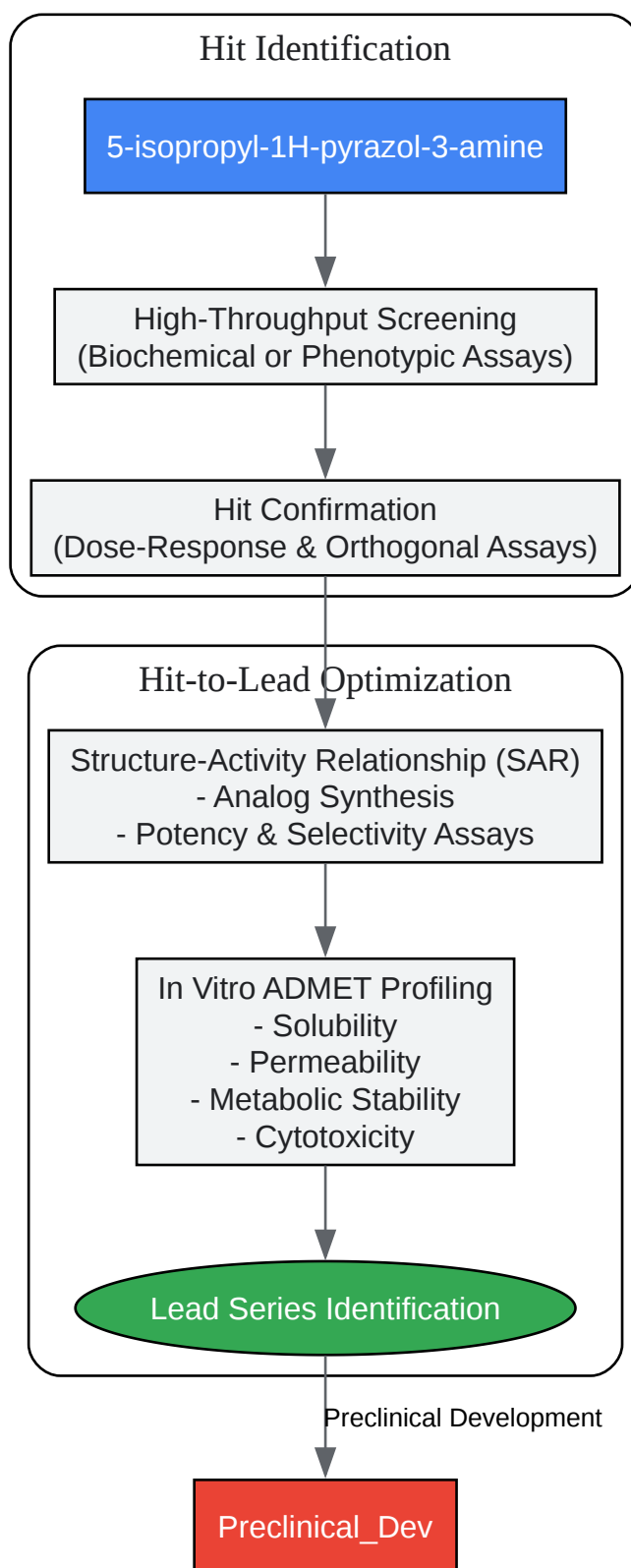
Table 3: Predicted Spectroscopic Data for **5-isopropyl-1H-pyrazol-3-amine**

Technique	Predicted Observations
^1H NMR	- $-\text{CH}(\text{CH}_3)_2$: Septet, $\sim 2.8\text{--}3.2$ ppm- $-\text{CH}(\text{CH}_3)_2$: Doublet, $\sim 1.2\text{--}1.4$ ppm- Pyrazole C4-H: Singlet, $\sim 5.3\text{--}5.7$ ppm- $-\text{NH}_2$: Broad singlet, variable chemical shift- Pyrazole N-H: Broad singlet, variable chemical shift
^{13}C NMR	- Pyrazole C5: $\sim 150\text{--}160$ ppm- Pyrazole C3: $\sim 140\text{--}150$ ppm- Pyrazole C4: $\sim 90\text{--}100$ ppm- $-\text{CH}(\text{CH}_3)_2$: $\sim 25\text{--}35$ ppm- $-\text{CH}(\text{CH}_3)_2$: $\sim 20\text{--}25$ ppm
IR Spectroscopy	- N-H stretch (amine): Two bands, $3300\text{--}3500$ cm^{-1} (medium)- N-H bend (amine): $1590\text{--}1650$ cm^{-1} (medium)- C=N stretch (pyrazole): $\sim 1550\text{--}1620$ cm^{-1} (medium)- C-N stretch: $1250\text{--}1350$ cm^{-1} (medium)- C-H stretch (sp^3): $2850\text{--}3000$ cm^{-1} (strong)
Mass Spectrometry (EI)	- Molecular Ion (M^+): $m/z = 125$ - Major Fragments: Loss of methyl ($m/z = 110$), loss of isopropyl ($m/z = 82$), and fragmentation of the pyrazole ring.

Biological Activity and Drug Development Potential

There is no specific information in the reviewed literature regarding the biological activity or signaling pathway involvement of **5-isopropyl-1H-pyrazol-3-amine**. However, the aminopyrazole scaffold is present in numerous biologically active compounds and approved drugs, suggesting that this compound could be a valuable starting point for drug discovery programs.^[3]

A general workflow for assessing the biological activity of a novel compound like **5-isopropyl-1H-pyrazol-3-amine** is outlined below. This process typically begins with high-throughput screening to identify initial "hits," followed by a "hit-to-lead" phase to optimize the properties of these initial findings.^{[9][10][11][12]}



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Caption: A general workflow for hit identification and lead optimization in drug discovery.

This workflow illustrates the progression from an initial compound through various stages of testing and optimization to identify a potential drug candidate for further development.[9][11][12][13]

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